N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034512-51-9
VCID: VC7233285
InChI: InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
SMILES: CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

CAS No.: 2034512-51-9

Cat. No.: VC7233285

Molecular Formula: C16H19N5O2

Molecular Weight: 313.361

* For research use only. Not for human or veterinary use.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide - 2034512-51-9

Specification

CAS No. 2034512-51-9
Molecular Formula C16H19N5O2
Molecular Weight 313.361
IUPAC Name N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
Standard InChI Key RMYBTGUQCMVRGT-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3

Introduction

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a combination of furan and pyrazole rings. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 2034512-51-9, and its molecular formula is C16H19N5O2, with a molecular weight of 313.35 g/mol .

Synthesis Methods

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

  • Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

  • Coupling Reaction: The furan and pyrazole intermediates are then coupled with a suitable pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry: It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

  • Materials Science: It is explored for its potential use in organic semiconductors and photovoltaic materials.

Chemical Reactions and Stability

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The stability of the compound is influenced by the presence of heterocyclic rings, which can be susceptible to degradation under certain conditions.

Research Findings

Research on this compound is ongoing, with a focus on its biological activities and potential therapeutic applications. The compound's interaction with molecular targets and its ability to modulate signaling pathways related to inflammation and cell proliferation are areas of interest.

Comparison with Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide shares structural similarities with other heterocyclic compounds but is distinguished by its unique combination of furan and pyrazole rings. This structural complexity contributes to its versatility in undergoing various chemical reactions and its potential applications across multiple fields.

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